N-Acetyl-D-alanine

Catalog No.
S663640
CAS No.
19436-52-3
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-alanine

CAS Number

19436-52-3

Product Name

N-Acetyl-D-alanine

IUPAC Name

2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)

InChI Key

KTHDTJVBEPMMGL-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-D-alanine;19436-52-3;(R)-2-Acetamidopropanoicacid;Acetyl-D-Alanine;Ac-D-Ala-OH;N-ACETYLALANINE;(2R)-2-acetamidopropanoicacid;N-AcetylD-alanine;AmbotzAAA1909;PubChem12867;D-Alanine,N-acetyl-;AC1Q5JME;AC1L30LD;A4375_SIGMA;SCHEMBL330308;CHEMBL143309;(R)-2-acetamido-propanoicacid;CTK0I1220;KTHDTJVBEPMMGL-GSVOUGTGSA-N;MolPort-000-149-915;(R)-2-Acetylamino-propionicacid;ZINC114138;EINECS243-066-8;ANW-58539;AR-1K5741

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C

Substrate for Enzyme Studies:

  • N-Ac-D-Ala acts as a substrate for enzymes called D-aminoacylases, which are involved in breaking down peptides containing D-amino acids. Researchers use N-Ac-D-Ala to identify, differentiate, and characterize these enzymes, aiding in understanding their function and potential therapeutic applications.

Investigating Antibiotic Interactions:

  • N-Ac-D-Ala is a component of the bacterial cell wall targeted by antibiotics like vancomycin. Studies employ N-Ac-D-Ala to understand how these antibiotics bind to and inhibit cell wall synthesis. This knowledge is crucial for developing new and effective antibiotics against antibiotic-resistant bacteria.

Studying Protein-Ligand Interactions:

  • The specific structure of N-Ac-D-Ala allows researchers to investigate how certain molecules bind to proteins. This information is valuable in designing new drugs and understanding how proteins interact with their natural ligands.

Additional Applications:

  • N-Ac-D-Ala may also serve as a reference compound in analytical techniques like chromatography for separating and identifying other molecules.

N-Acetyl-D-alanine is a derivative of the amino acid D-alanine, characterized by the addition of an acetyl group to its nitrogen atom. Its molecular formula is C₅H₉NO₃, and it is classified as a metabolite produced by various organisms, including the yeast Saccharomyces cerevisiae . This compound plays a significant role in biological systems as a substrate for various enzymatic reactions and is involved in metabolic pathways.

Please note:

  • Information on specific properties and safety data may require further research through scientific databases or contacting chemical suppliers.
  • The provided mechanisms of action are based on the current understanding of NADA's role as a substrate for D-aminoacylase enzymes.
, primarily through the action of enzymes. One notable reaction involves its conversion by D-amino acid oxidase, where N-acetyl-D-alanine acts as a substrate, leading to the production of reactive oxygen species (ROS). This process has been shown to induce oxidative stress in cellular environments, particularly affecting nuclear thiol pools and influencing redox states within cells .

The general reaction can be summarized as follows:

N Acetyl D alanine+O2D amino acid oxidaseD alanine+H2O2\text{N Acetyl D alanine}+\text{O}_2\xrightarrow{\text{D amino acid oxidase}}\text{D alanine}+\text{H}_2\text{O}_2

N-Acetyl-D-alanine exhibits various biological activities. It has been implicated in the modulation of oxidative stress responses in cells. Studies have demonstrated that its presence can enhance ROS production, which may influence cellular signaling pathways and gene expression related to stress responses . Furthermore, it is involved in the metabolism of D-amino acids, which are crucial for protein synthesis and other metabolic functions.

The synthesis of N-acetyl-D-alanine can be achieved through several methods:

  • Acetylation of D-Alanine: The most common method involves the acetylation of D-alanine using acetic anhydride or acetyl chloride in an aqueous solution. This process typically requires a basic medium to facilitate the reaction .
  • Enzymatic Methods: Enzymatic synthesis can also be employed, utilizing specific enzymes such as N-acetyl-beta-alanine deacetylase to convert related compounds into N-acetyl-D-alanine .
  • Fermentation: Certain microbial fermentation processes can produce N-acetyl-D-alanine naturally, leveraging the metabolic pathways of microorganisms like yeast .

N-Acetyl-D-alanine has several applications across various fields:

  • Biochemical Research: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving D-amino acids.
  • Pharmaceuticals: Its role in modulating oxidative stress makes it a potential candidate for therapeutic interventions targeting oxidative damage and related diseases.
  • Food Industry: As a metabolite produced during fermentation, it may play a role in flavor development or preservation.

Research indicates that N-acetyl-D-alanine interacts with various biological systems, particularly through its effects on oxidative stress and cellular signaling. Studies have shown that its addition can lead to significant alterations in redox states within cells, impacting pathways such as NF-kappaB signaling . These interactions highlight its potential as a modulator of cellular responses to stress.

Several compounds share structural similarities with N-acetyl-D-alanine. Below is a comparison highlighting their uniqueness:

CompoundStructureKey Features
D-AlanineC₃H₇NO₂Natural amino acid; involved in protein synthesis
N-Acetyl-L-alanineC₅H₉NO₃Enantiomer; different biological activity
N-Acetyl-beta-alanineC₄H₇NO₂Related compound; used in neurotransmitter synthesis
D-Alanyl-D-alanineC₆H₁₃N₂O₄Involved in bacterial cell wall synthesis

N-Acetyl-D-alanine is unique due to its specific role in oxidative stress modulation and its distinct enzymatic interactions compared to other similar compounds.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Heavy Atom Count

9

UNII

IIE41SBQ9L

Other CAS

19436-52-3

Dates

Modify: 2023-08-15

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